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Compound of Interest

Compound Name:
6-Bromo-4-chloroquinoline-3-

carboxylic acid

Cat. No.: B067709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, proposed experimental procedure for the synthesis of a key

intermediate of Omipalisib (GSK2126458), a potent dual inhibitor of phosphoinositide 3-kinase

(PI3K) and the mammalian target of rapamycin (mTOR). The target intermediate is 2-methoxy-

5-(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-amine. The synthetic strategy outlined herein is a

multi-step process constructed from literature precedents for analogous chemical

transformations, as a direct, published experimental procedure for this specific intermediate is

not readily available.

Introduction
Omipalisib is a significant molecule in cancer research due to its potent inhibition of the

PI3K/mTOR signaling pathway, which is often dysregulated in various cancers.[1][2] The

synthesis of Omipalisib involves the assembly of a complex heterocyclic scaffold. The

proposed synthesis of the key aminopyridine intermediate is divided into three main parts: the

synthesis of a 6-bromo-4-(pyridazin-4-yl)quinoline fragment, the preparation of a functionalized

pyridine building block, and the final cross-coupling of these two fragments.

Signaling Pathway of Omipalisib
Omipalisib targets the PI3K/AKT/mTOR signaling cascade, a critical pathway that regulates cell

growth, proliferation, and survival.[2] By inhibiting both PI3K and mTOR, Omipalisib can
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effectively shut down this oncogenic signaling pathway, leading to anti-proliferative and pro-

apoptotic effects in cancer cells.[2][3]
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Omipalisib.

Experimental Protocols
Part 1: Synthesis of 6-bromo-4-chloroquinoline
This procedure is adapted from a patented method for the synthesis of halo-quinolines.[4]

Step 1.1: Synthesis of 6-bromoquinolin-4-ol

Reagent/Solvent Molar Eq. MW Amount

4-bromoaniline 1.0 172.02 5.33 g

Meldrum's acid 1.05 144.12 4.67 g

Triethyl orthoformate 1.1 148.20 5.0 mL

Diphenyl ether - 170.21 110 mL

Procedure:

A mixture of 4-bromoaniline (1.0 eq) and Meldrum's acid (1.05 eq) in triethyl orthoformate

(1.1 eq) is heated at reflux for 1 hour.

The reaction mixture is cooled, and the precipitate is collected by filtration and washed with

ethanol to yield 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Diphenyl ether is preheated, and the product from the previous step is added slowly.

The mixture is stirred at reflux for 10 minutes.

After cooling, petroleum ether is added, and the mixture is stirred.

The precipitated solid is filtered, washed with ethyl acetate, and dried to obtain 6-

bromoquinolin-4-ol.[4]

Step 1.2: Synthesis of 6-bromo-4-chloroquinoline
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Reagent/Solvent Molar Eq. MW Amount

6-bromoquinolin-4-ol 1.0 224.04 2.02 g

Phosphorus

oxychloride (POCl₃)
- 153.33 25 mL

Dimethylformamide

(DMF)
catalytic 73.09 2 drops

Procedure:

To 6-bromoquinolin-4-ol (1.0 eq), add phosphorus oxychloride dropwise, followed by two

drops of DMF.[4]

Stir the mixture for 5 minutes at room temperature, then heat at reflux (110 °C) for 3 hours.

[4]

Distill off most of the POCl₃ under reduced pressure.

Slowly add the remaining oil to ice water and stir for 30 minutes.

Adjust the pH to 5-6 with a saturated solution of NaHCO₃.

Extract the aqueous layer with dichloromethane.

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and

concentrate to afford 6-bromo-4-chloroquinoline.[4]

Part 2: Proposed Synthesis of 5-(4,4,5,5-tetramethyl-
1,3,2-dioxaborolan-2-yl)-2-methoxypyridin-3-amine
This proposed route involves the functionalization of a commercially available aminopyridine.

Step 2.1: Bromination of 3-aminopyridine
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Reagent/Solvent Molar Eq. MW Amount

3-aminopyridine 1.0 94.11 -

Acetic acid - 60.05 -

Bromine 1.0 159.81 -

Procedure: This is a standard electrophilic aromatic substitution. The exact conditions would

need optimization, but a general procedure would involve dissolving 3-aminopyridine in a

suitable solvent like acetic acid, followed by the slow addition of bromine at a controlled

temperature. Work-up would involve neutralization and extraction.

Step 2.2: Methoxylation and Borylation A more direct route would be to start with a pre-

functionalized pyridine. A plausible starting material would be 5-bromo-3-nitropyridin-2-ol.

Procedure Outline:

Methylation: The hydroxyl group of 5-bromo-3-nitropyridin-2-ol would be methylated using a

standard methylating agent like methyl iodide or dimethyl sulfate in the presence of a base

(e.g., K₂CO₃) in a solvent like acetone or DMF.

Nitro Group Reduction: The nitro group of the resulting 5-bromo-2-methoxy-3-nitropyridine

would be reduced to an amine. A common method is using iron powder in acetic acid or

catalytic hydrogenation (e.g., H₂ over Pd/C).[1] This would yield 5-bromo-2-methoxypyridin-

3-amine.

Miyaura Borylation: The bromo-substituent would then be converted to a boronic acid pinacol

ester.
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Reagent/Solvent Molar Eq. MW Amount

5-bromo-2-

methoxypyridin-3-

amine

1.0 203.04 -

Bis(pinacolato)diboron 1.1 253.94 -

Pd(dppf)Cl₂ 0.03 816.64 -

Potassium acetate

(KOAc)
3.0 98.14 -

1,4-Dioxane - 88.11 -

Procedure:

In a flask, combine 5-bromo-2-methoxypyridin-3-amine (1.0 eq), bis(pinacolato)diboron (1.1

eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

Add degassed 1,4-dioxane.

Heat the mixture at 80-90 °C until the reaction is complete (monitor by TLC or LC-MS).

Cool the reaction, dilute with a solvent like ethyl acetate, and filter through celite.

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the crude product by column chromatography to obtain the desired boronic ester.

Part 3: Suzuki-Miyaura Cross-Coupling and Final
Synthesis
This final part couples the two synthesized fragments.
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Reagent/Solvent Molar Eq. MW Amount

6-bromo-4-

chloroquinoline
1.0 242.50 -

Pyridazine-4-boronic

acid pinacol ester
1.1 206.05 -

5-(4,4,5,5-tetramethyl-

1,3,2-dioxaborolan-2-

yl)-2-methoxypyridin-

3-amine

1.1 266.13 -

Pd(PPh₃)₄ 0.05 1155.56 -

Na₂CO₃ (2M aq.

solution)
3.0 105.99 -

Toluene/Ethanol - - -

Proposed Two-Step Suzuki Coupling Workflow:

Step 1: Suzuki Coupling

Step 2: Suzuki Coupling

6-bromo-4-chloroquinoline 6-bromo-4-(pyridazin-4-yl)quinoline

Pyridazine boronic
acid pinacol ester

Target Intermediate:
2-methoxy-5-(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-amine

Pyridine boronic
acid pinacol ester
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Caption: Proposed two-step Suzuki coupling workflow for the synthesis of the Omipalisib

intermediate.

Procedure:

First Suzuki Coupling: Couple 6-bromo-4-chloroquinoline with pyridazine-4-boronic acid

pinacol ester using standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in a solvent

mixture like toluene/ethanol/water) to synthesize 6-bromo-4-(pyridazin-4-yl)quinoline. The

chloro- position is generally more reactive in Suzuki couplings on such systems.

Second Suzuki Coupling:

Combine 6-bromo-4-(pyridazin-4-yl)quinoline (1.0 eq), 5-(4,4,5,5-tetramethyl-1,3,2-

dioxaborolan-2-yl)-2-methoxypyridin-3-amine (1.1 eq), and a palladium catalyst (e.g.,

Pd(PPh₃)₄, 0.05 eq) in a flask.

Add a solvent mixture (e.g., toluene and ethanol).

Add an aqueous solution of a base (e.g., 2M Na₂CO₃, 3.0 eq).

Degas the mixture and heat under an inert atmosphere at reflux until the reaction is

complete.[5]

Cool the reaction, separate the layers, and extract the aqueous layer with an organic

solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the residue by column chromatography to yield the final intermediate, 2-methoxy-5-

(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-amine.

Disclaimer: The experimental procedures outlined in this document are proposed synthetic

routes based on published literature for similar chemical transformations. These procedures

have not been optimized for the synthesis of the specific target intermediate and should be

performed by qualified personnel in a controlled laboratory setting. Appropriate safety

precautions should be taken at all times.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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